8-Quinolinol, 7-(1,1-dimethylethyl)-
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Overview
Description
7-(tert-butyl)quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse biological activities. The addition of a tert-butyl group at the 7th position enhances its chemical properties, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(tert-butyl)quinolin-8-ol typically involves the cyclization of 2-alkenylanilines with di-tert-butyl dicarbonate. This reaction is catalyzed by 4-dimethylaminopyridine (DMAP) and proceeds under mild conditions to yield tert-butyl quinolin-2-yl carbonates . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of 7-(tert-butyl)quinolin-8-ol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-(tert-butyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinolin-8-one derivatives.
Reduction: 7-(tert-butyl)quinolin-8-ol derivatives with reduced functional groups.
Substitution: Halogenated or alkylated quinolin-8-ol derivatives.
Scientific Research Applications
7-(tert-butyl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential in treating diseases such as malaria and fungal infections.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(tert-butyl)quinolin-8-ol involves its interaction with various molecular targets:
Antimicrobial Activity: The compound chelates metal ions, disrupting essential metal-dependent enzymes in microorganisms.
Antifungal Activity: Inhibits the synthesis of ergosterol, a key component of fungal cell membranes.
Antimalarial Activity: Interferes with the heme detoxification pathway in Plasmodium species, leading to the accumulation of toxic heme.
Comparison with Similar Compounds
Quinolin-8-ol: The parent compound, known for its broad-spectrum antimicrobial activity.
8-Hydroxyquinoline: A derivative with similar biological activities but lacking the tert-butyl group.
7-Bromoquinolin-8-ol: Another derivative with enhanced antimicrobial properties due to the presence of a bromine atom.
Uniqueness: 7-(tert-butyl)quinolin-8-ol stands out due to the presence of the tert-butyl group, which enhances its lipophilicity and stability. This modification improves its bioavailability and efficacy in various applications compared to its analogs .
Biological Activity
8-Quinolinol, 7-(1,1-dimethylethyl)-, also known as a derivative of 8-hydroxyquinoline (8-HQ), has garnered attention for its diverse biological activities. This compound exhibits significant antimicrobial, anticancer, and antiviral properties, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
The antimicrobial efficacy of 8-quinolinol derivatives is well-documented. Studies have shown that compounds containing the 8-HQ nucleus exhibit potent activity against various bacterial strains:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
8-HQ | Staphylococcus aureus | 3.44–13.78 μM |
7-Bromo-8HQ | Pseudomonas aeruginosa | 22 mm inhibition zone |
Clioquinol | Klebsiella pneumoniae | 25 mm inhibition zone |
The parent compound, 8-HQ, has shown MIC values ranging from 3.44 to 13.78 μM against Gram-positive bacteria and diploid fungi . Halogenated derivatives like 7-bromo-8HQ and clioquinol demonstrated enhanced antibacterial properties compared to the parent compound .
Anticancer Activity
The anticancer potential of 8-quinolinol derivatives is particularly notable. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation effectively:
Compound | Cell Line | IC50 Value |
---|---|---|
Benzoylhydrazones derived from 8-HQ | HeLa (cervical cancer) | 1.4 nM – 32.13 μM |
Cu(II) complex with quinoline-8-ol | Various cancer cells | <1 μM |
For instance, a family of 2-substituted-8HQs showed promising antiproliferative results on HeLa cells in the presence of metal ions like iron and copper . Additionally, studies have reported that Cu(II) complexes derived from these compounds exert high cytotoxic activity against multiple cancer cell lines .
Antiviral Activity
The antiviral properties of 8-quinolinol derivatives have been explored in the context of emerging viral threats. Recent studies suggest that these compounds could inhibit viral replication effectively:
- Certain derivatives have demonstrated significant inhibition against H5N1 virus growth with low cytotoxicity.
- The antiviral activity correlates positively with lipophilicity and electron-withdrawing properties of substituents on the anilide ring .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various 8-HQ derivatives against a range of pathogens. The results indicated that halogenated derivatives exhibited superior activity compared to the parent compound, particularly against resistant strains .
Case Study: Anticancer Mechanism
Research on Cu(II) complexes derived from 8-hydroxyquinoline revealed mechanisms involving caspase-dependent apoptosis and cell cycle arrest at the S phase in cancer cells. This highlights the potential for developing targeted therapies utilizing these compounds .
Research Findings on Structure-Activity Relationship (SAR)
Investigations into the SAR of 8-HQ derivatives have shown that modifications at specific positions on the quinoline ring significantly influence biological activity. For example, substitution at position 5 with electron-withdrawing groups enhances anticancer efficacy while maintaining acceptable toxicity profiles .
Properties
CAS No. |
52794-00-0 |
---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
7-tert-butylquinolin-8-ol |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)10-7-6-9-5-4-8-14-11(9)12(10)15/h4-8,15H,1-3H3 |
InChI Key |
PANCGJXKJLJQND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
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